Home > Products > Building Blocks P16622 > 7-Iodoquinazolin-4(3h)-one
7-Iodoquinazolin-4(3h)-one - 202197-77-1

7-Iodoquinazolin-4(3h)-one

Catalog Number: EVT-1707649
CAS Number: 202197-77-1
Molecular Formula: C8H5IN2O
Molecular Weight: 272.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Iodoquinazolin-4(3H)-one is a synthetic heterocyclic compound belonging to the quinazolinone class. Quinazolinones are a significant class of nitrogen-containing heterocyclic compounds recognized for their diverse biological activities and prevalence in numerous natural and synthetic compounds. They serve as vital building blocks in medicinal chemistry due to their diverse pharmacological properties. These properties include anticancer, antifungal, antitumor, antipsychotic, antimicrobial, antioxidant, anti-HIV, anti-inflammatory, analgesic, antihypertensive, and anticonvulsant activities. []

6-Iodo-2-ethoxy-4H-3,1-benzoxazin-4-one

  • Compound Description: This compound serves as a crucial starting material for synthesizing various 6-iodoquinazolin-4(3H)-one derivatives. []
  • Relevance: This benzoxazinone derivative is a direct precursor to 7-Iodoquinazolin-4(3H)-one. Reacting it with various nitrogen nucleophiles leads to the formation of the target compound and its derivatives. []

3-Amino-2-hydrazinyl-6-iodoquinazolin-4(3H)-one

  • Compound Description: This compound acts as a key intermediate in the synthesis of diverse heterocyclic compounds derived from the 6-iodoquinazolin-4(3H)-one scaffold. []
  • Relevance: This compound is a derivative of 7-Iodoquinazolin-4(3H)-one, modified at the 2 and 3 positions to introduce hydrazinyl and amino groups, respectively. It highlights the versatility of the 7-Iodoquinazolin-4(3H)-one scaffold for further derivatization and exploration of its chemical space. []

2-Phenylquinazolin-4(3H)-one

  • Compound Description: Derivatives of this compound exhibit promising antiproliferative activity, particularly against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. This activity stems from their potent and selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2). []
  • Relevance: Sharing the core quinazolin-4(3H)-one structure with 7-Iodoquinazolin-4(3H)-one, this compound underscores the potential of the quinazolinone scaffold for developing anticancer agents. The research emphasizes exploring substitutions at various positions on the core structure to optimize biological activity. []

Quinazolin-4(3H)-one-based hydroxamic acids

  • Compound Description: These compounds demonstrate potent cytotoxic effects against a panel of human cancer cell lines, including SW620 (colon), PC‐3 (prostate), and NCI−H23 (lung) cells. They exhibit superior cytotoxicity compared to SAHA (suberoylanilide hydroxamic acid, Vorinostat). []
  • Relevance: These compounds, containing a quinazolin-4(3H)-one moiety linked to a hydroxamic acid group, are structurally related to 7-Iodoquinazolin-4(3H)-one, highlighting the significance of the quinazolinone core for developing anticancer agents. []

2-Pentylquinazolin-4(3H)-one(thione) derivatives

  • Compound Description: These derivatives have been explored for their antiproliferative and antioxidant properties. Research suggests that quinazolinthione derivatives display superior activity in these areas compared to their quinazolinone counterparts. []
  • Relevance: These compounds are structurally analogous to 7-Iodoquinazolin-4(3H)-one, emphasizing the impact of structural modifications on biological activity. Replacing the oxygen atom in the quinazolinone ring with a sulfur atom leads to quinazolinthiones, which display potentially advantageous pharmacological profiles. []
Overview

7-Iodoquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family, characterized by the presence of an iodine atom at the 7th position of the quinazolinone ring. Quinazolinones are known for their diverse biological activities, including potential therapeutic applications in fields such as oncology and infectious diseases. The compound's unique structure contributes to its reactivity and biological properties, making it a subject of interest in medicinal chemistry and drug development.

Source and Classification

7-Iodoquinazolin-4(3H)-one can be synthesized through various chemical methods, often involving iodination processes. It falls under the classification of heterocyclic compounds, specifically within the group of quinazolinones. These compounds are notable for their pharmacological significance, exhibiting a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Synthesis Analysis

Methods

The synthesis of 7-Iodoquinazolin-4(3H)-one typically involves several steps:

  1. Starting Material: The synthesis often begins with 2-chloroquinazolin-4(3H)-one or similar derivatives.
  2. Iodination: The introduction of iodine at the 7th position can be achieved through electrophilic iodination reactions using iodine (I2) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under acidic conditions .

Technical Details

The reaction conditions must be optimized to ensure high yields and purity. This may involve adjusting temperature, solvent choice, and reaction time. For example, using polar solvents can stabilize certain intermediates and influence the reaction pathway, leading to improved product formation .

Molecular Structure Analysis

Structure

The molecular formula for 7-Iodoquinazolin-4(3H)-one is C8H6N2O, with a molecular weight of approximately 162.15 g/mol. The structure features a quinazolinone core with an iodine substituent at the 7-position.

Data

  • Chemical Structure: The compound exhibits a planar structure typical of quinazolinones, allowing for effective interactions with biological targets.
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the identity and purity of synthesized compounds .
Chemical Reactions Analysis

Reactions

7-Iodoquinazolin-4(3H)-one participates in various chemical reactions:

  1. Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
  2. Oxidation and Reduction: The compound can undergo oxidation or reduction, leading to the formation of different derivatives that may exhibit altered biological activities .

Technical Details

The reaction mechanisms often involve the formation of reactive intermediates that can further react with nucleophiles or electrophiles present in the reaction medium. For instance, substitution reactions may require specific conditions to favor desired products over side reactions.

Mechanism of Action

The mechanism of action for 7-Iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors involved in critical pathways, such as kinase activity or DNA replication processes. These interactions are crucial for its potential anticancer effects and other therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Solubility varies based on solvent polarity; polar solvents tend to stabilize different tautomeric forms.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl group in the quinazolinone structure .
Applications

7-Iodoquinazolin-4(3H)-one has several scientific uses:

  1. Medicinal Chemistry: It serves as a building block for synthesizing more complex quinazolinone derivatives that exhibit enhanced biological activities.
  2. Antimicrobial Research: Studies have shown its potential effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .
  3. Cancer Research: Its ability to interact with cellular pathways positions it as a promising compound in anticancer drug development.
Synthetic Methodologies and Optimization

Iodination Strategies for Quinazolinone Core Functionalization

The introduction of iodine at the C7 position of the quinazolinone core represents a critical step for accessing pharmaceutically relevant derivatives. This regioselective functionalization exploits the inherent electron-rich character of the quinazolinone aromatic system, particularly at the para-position relative to the nitrogen atoms. Electrophilic iodination remains the predominant approach, utilizing agents like N-iodosuccinimide (NIS), iodine monochloride (ICl), or molecular iodine (I₂) in the presence of oxidizing agents [6] [8].

Key considerations include:

  • Positional Selectivity: The C6 and C7 positions exhibit higher reactivity toward electrophiles compared to C5 and C8 due to electronic distribution within the fused ring system. Directed metalation or blocking strategies may enhance C7 specificity [6].
  • Pre-functionalized Precursors: 7-Aminoquinazolin-4(3H)-one serves as a strategic intermediate, undergoing diazotization followed by Sandmeyer iodination to yield the target compound [8].
  • Solvent Influence: Polar aprotic solvents (DMF, DMSO) generally improve NIS-mediated iodination yields (78–92%) compared to protic solvents due to enhanced electrophile solubility and reduced side reactions [6].

Table 1: Comparative Iodination Agents for Quinazolinone Functionalization

Iodinating AgentSolventTemperature (°C)Reaction Time (h)C7 Selectivity (%)Yield (%)
NISDMF804>9588
I₂/H₂O₂AcOH10088575
IClDCM2529082
KI/(NH₄)₂S₂O₈Water7068068

One-Pot Cyclization-Elimination Approaches

One-pot methodologies streamline synthesis by integrating quinazolinone ring formation with C7-iodination, minimizing purification steps and improving atom economy. These protocols typically involve cyclocondensation of anthranilic acid derivatives with orthoesters or formamide derivatives, followed by in situ electrophilic iodination [5].

  • Copper-Catalyzed Tandem Reactions: Systems employing CuI/4-hydroxy-L-proline catalyze both the annulation of 2-bromobenzamides and subsequent regioselective iodination using potassium iodide or NIS. Microwave irradiation significantly accelerates this process (30 min vs. 24 h conventional heating) while maintaining yields >85% [5].
  • Isatoic Anhydride Route: Reaction of 5-iodoisatoic anhydride with formamide or primary amines under thermal conditions (120–140°C) directly affords 7-iodoquinazolin-4(3H)-one via decarboxylative cyclization. This approach bypasses separate iodination steps but requires access to pre-iodinated anhydride precursors [5].

Catalytic Systems for Regioselective Iodination

Transition metal catalysis offers enhanced control over iodination regiochemistry and functional group compatibility.

  • Palladium Catalysis: Pd(OAc)₂/XPhos systems facilitate C-H activation at electron-deficient positions, enabling iodination of unsubstituted quinazolinones with NIS. This method achieves >90% C7 selectivity but suffers from catalyst cost [8].
  • Copper-Based Systems: Cu(I) or Cu(II) salts (e.g., CuI, Cu(OAc)₂) with nitrogen ligands (phenanthroline, bipyridine) provide economical alternatives. These catalysts operate via single-electron transfer (SET) mechanisms, activating NIS or I₂ for electrophilic substitution. Ligand choice critically influences site-selectivity: bidentate ligands favor C7 over C6 iodination by 4:1 [5] [8].

Table 2: Metal Catalysts for Regioselective Iodination

Catalyst SystemIodine SourceAdditiveC7:C6 SelectivityYield Range (%)
Pd(OAc)₂/XPhosNISAg₂CO₃>20:175–90
CuI/1,10-PhenanthrolineI₂K₂CO₃4:170–85
Cu(OAc)₂/2,2'-BipyridineNIS-3:165–80
FeCl₃ICl-1:150–65

Comparative Analysis of Electrophilic Aromatic Substitution vs. Metal-Mediated Pathways

Electrophilic Aromatic Substitution (EAS):

  • Mechanism: Relies on the inherent electron density of the substrate. Requires no pre-functionalization but is sensitive to ring substituents.
  • Scope Limitations: Electron-withdrawing groups (NO₂, CN) at C6/C8 suppress reactivity, necessitating forcing conditions and reducing yields [6] [8].
  • Byproducts: Over-iodination (di/tri-iodo derivatives) and N-iodination are common, requiring careful stoichiometric control.

Metal-Mediated Pathways:

  • C-H Activation: Pd(0)/Pd(II) cycles enable direct C-I bond formation independent of ring electronics. Tolerates nitro, cyano, and ester functionalities [8].
  • Directed ortho-Iodination: Quinazolinones bearing directing groups (DG = pyridyl, amide) at N3 undergo DG-assisted Pd-catalyzed ortho-iodination, achieving exclusive C7 selectivity. This method is impractical for unsubstituted substrates [6] [8].
  • Drawbacks: Catalyst decomposition under strong oxidizing conditions and sensitivity to coordinating solvents limit robustness.

Table 3: Pathway Comparison for 7-Iodoquinazolin-4(3H)-one Synthesis

ParameterEASMetal-Mediated C-H Activation
Regioselectivity ControlModerate (electronic control)High (steric/directing group control)
Functional Group ToleranceLow (EWG deactivate ring)High (tolerates EWG)
Catalyst RequirementNone (or Lewis acids)Pd/Cu complexes mandatory
Typical Iodine SourceNIS, I₂, IClNIS, I₂
Major Side ReactionsN-Iodination, polyiodinationProtodeiodination, DG dissociation
Operational SimplicityHighModerate (inert atmosphere often needed)

Green Chemistry Protocols for Sustainable Synthesis

Advancements focus on minimizing hazardous reagents, enhancing energy efficiency, and enabling catalyst recycling.

  • Solvent-Free Reactions: Mechanochemical grinding of anthranilic acid derivatives, hexamethyldisilazane (HMDS), and NIS achieves cyclization-iodination in one pot under ball-milling conditions. This eliminates volatile organic compounds (VOCs) and reduces reaction times to <1 h with yields >80% [5] [9].
  • Aqueous Micellar Catalysis: TPGS-750-M surfactant in water enables NIS-mediated iodination at room temperature. Nanomicelles concentrate reactants, improving kinetics and regioselectivity while facilitating product isolation via extraction [3] [7].
  • Heterogeneous Catalysis: Mesoporous silica-supported catalysts (e.g., SBA-15 functionalized with ellagic acid, SBA-15@ELA) promote tandem cyclization-iodination. These systems offer high surface area, recyclability (>6 cycles without significant activity loss), and facilitate easy filtration [9].
  • Electrochemical Iodination: Anodic oxidation generates iodonium species in situ from KI, enabling metal-free C-H iodination. This approach uses electricity as a traceless oxidant, producing H₂ as the only byproduct [7].

Table 4: Sustainability Metrics for Green Synthesis Protocols

MethodE-factorPMI (Process Mass Intensity)Energy Input (Relative)Catalyst Recyclability
Solvent-Free Ball Milling2.15.8LowN/A
Aqueous Micellar (TPGS)3.57.2Very LowN/A (surfactant recovered)
SBA-15@ELA Nanocatalyst1.84.5Moderate>6 cycles
Electrochemical (KI)1.23.0High (electrical)N/A

These innovations demonstrate significant progress toward sustainable 7-iodoquinazolin-4(3H)-one synthesis, aligning with green chemistry principles of waste reduction, energy efficiency, and safer reagents.

Properties

CAS Number

202197-77-1

Product Name

7-Iodoquinazolin-4(3h)-one

IUPAC Name

7-iodo-3H-quinazolin-4-one

Molecular Formula

C8H5IN2O

Molecular Weight

272.04 g/mol

InChI

InChI=1S/C8H5IN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12)

InChI Key

RZLRWRLAHJWOLF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1I)N=CNC2=O

Canonical SMILES

C1=CC2=C(C=C1I)N=CNC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.